Vsppltlgqlls
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Overview
Description
VSPPLTLGQLLS is a small peptide that functions as an inhibitor of fibroblast growth factor receptor 3 (FGFR3). This compound is known for its ability to inhibit FGFR3 phosphorylation, which plays a crucial role in various cellular processes, including cell proliferation, migration, and tubule formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: VSPPLTLGQLLS is typically synthesized using solid-phase peptide synthesis (SPPS). The classical fluorenylmethoxycarbonyl (Fmoc)-SPPS method is commonly employed, where the peptide is assembled step-by-step on a solid support. Each amino acid is added sequentially, with the Fmoc group protecting the amino terminus during coupling reactions. After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the solid support .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using ultrasound-assisted SPPS. This method has been shown to significantly reduce the time required for peptide assembly while maintaining high purity levels. For example, the synthesis of this compound using ultrasound-assisted SPPS resulted in a 14-fold time reduction compared to the classical method .
Chemical Reactions Analysis
Types of Reactions: VSPPLTLGQLLS primarily undergoes phosphorylation and dephosphorylation reactions. It inhibits the phosphorylation of FGFR3, which is a key step in the activation of downstream signaling pathways .
Common Reagents and Conditions: The inhibition of FGFR3 phosphorylation by this compound is typically studied in vitro using human primary lymphatic endothelial cells (LECs) and chondrocytic cell lines. The compound is used at concentrations ranging from 5 μM to 10 μM, with incubation times varying from 24 to 48 hours .
Major Products Formed: The primary outcome of this compound activity is the inhibition of FGFR3 phosphorylation, leading to reduced cell proliferation, migration, and tubule formation .
Scientific Research Applications
VSPPLTLGQLLS has several scientific research applications, particularly in the fields of biology and medicine. It is used to study the role of FGFR3 in various cellular processes and diseases. For instance, this compound has been shown to inhibit 9-cis-retinoic acid-induced tracheal lymphangiogenesis and block lymphatic endothelial cell proliferation, migration, and tubule formation . Additionally, it has been used in research on chondrogenic differentiation and the treatment of thanatophoric dysplasia II .
Mechanism of Action
VSPPLTLGQLLS exerts its effects by inhibiting the tyrosine kinase activity of FGFR3. This inhibition prevents the phosphorylation of FGFR3 and its downstream signaling molecules, such as extracellular signal-regulated kinase (ERK) and mitogen-activated protein kinase (MAPK). By blocking these pathways, this compound reduces cell proliferation, migration, and tubule formation .
Comparison with Similar Compounds
Similar Compounds:
- Peptide P3
- FGFR3-specific peptides
Uniqueness: VSPPLTLGQLLS is unique in its high specificity for FGFR3 and its ability to inhibit FGFR3 phosphorylation effectively. Compared to other FGFR3 inhibitors, this compound has demonstrated significant efficacy in various in vitro and in vivo models, making it a valuable tool for studying FGFR3-related cellular processes and diseases .
Properties
Molecular Formula |
C56H97N13O17 |
---|---|
Molecular Weight |
1224.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C56H97N13O17/c1-27(2)20-34(46(75)59-24-43(74)60-33(16-17-42(57)73)47(76)61-35(21-28(3)4)48(77)62-36(22-29(5)6)49(78)66-39(26-71)56(85)86)64-53(82)45(32(11)72)67-50(79)37(23-30(7)8)63-51(80)40-14-12-18-68(40)55(84)41-15-13-19-69(41)54(83)38(25-70)65-52(81)44(58)31(9)10/h27-41,44-45,70-72H,12-26,58H2,1-11H3,(H2,57,73)(H,59,75)(H,60,74)(H,61,76)(H,62,77)(H,63,80)(H,64,82)(H,65,81)(H,66,78)(H,67,79)(H,85,86)/t32-,33+,34+,35+,36+,37+,38+,39+,40+,41+,44+,45+/m1/s1 |
InChI Key |
TUBMLSKMKPKVBN-KYMYZPJVSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](C(C)C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CO)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
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